Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)9(12)7-4-3-5-8(6-7)11(13,14)15/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHVWUDDYUWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Ethyl 2 Bromo 2 3 Trifluoromethyl Phenyl Acetate and Analogues
Direct α-Bromination Methods of Ethyl [3-(trifluoromethyl)phenyl]acetate
The most direct approach to synthesizing Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate involves the selective bromination of the α-carbon of the parent ester, Ethyl [3-(trifluoromethyl)phenyl]acetate. This transformation is a cornerstone of organic synthesis, but achieving high selectivity and yield can be challenging. researchgate.net The reaction typically involves the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source.
Regioselective Bromination via Enol or Enolate Pathways
The α-bromination of carbonyl compounds is a fundamental transformation that relies on the enhanced reactivity of the α-position. researchgate.net The reaction proceeds through either an enol or enolate intermediate. In acidic conditions, the ester tautomerizes to its enol form, which then reacts with an electrophilic brominating agent. Under basic conditions, a strong base deprotonates the α-carbon to form an enolate, a potent nucleophile that readily attacks the bromine source.
The regioselectivity of the bromination is directed by the carbonyl group, which increases the acidity of the adjacent α-hydrogens. For Ethyl [3-(trifluoromethyl)phenyl]acetate, the reaction is highly regioselective for the carbon atom situated between the phenyl ring and the carbonyl group. Side-chain monobromination of carbonyl compounds can be challenging, as reactions can sometimes yield di-substituted or ring-brominated products as impurities. researchgate.net
Electrophilic Bromination Approaches and Reagent Specificity
The choice of brominating agent is critical for the success of the direct α-bromination. A variety of electrophilic bromine sources can be employed, each with its own reactivity profile and handling requirements. acsgcipr.org
Molecular Bromine (Br₂) is a powerful and atom-efficient brominating agent. acsgcipr.orgacsgcipr.org However, its high reactivity can lead to over-bromination and other side reactions. It is also toxic and corrosive, posing significant handling and safety challenges. nih.gov Its reactivity can be modulated by using different solvents or catalysts.
N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine. nih.gov It is a crystalline solid that is easier and safer to handle. NBS is particularly effective for the α-bromination of carbonyl compounds and for allylic and benzylic brominations. The reaction with NBS can be initiated by radical initiators or proceed via an ionic pathway, depending on the reaction conditions. acsgcipr.org Zeolites and silica gel can be used to induce high para-selectivity in electrophilic brominations with NBS. nih.gov
Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) , also serve as effective electrophilic bromine sources with handling advantages over liquid bromine. acsgcipr.org Additionally, systems that generate bromine in situ, such as the combination of an oxidizing agent (e.g., hydrogen peroxide, Oxone) with a bromide salt (e.g., HBr, KBr), offer a safer alternative by avoiding the storage and transport of molecular bromine. nih.gov
Table 1: Comparison of Common Electrophilic Brominating Reagents
| Reagent | Formula | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Molecular Bromine | Br₂ | High atom economy, strong electrophile. acsgcipr.orgacsgcipr.org | Highly toxic and corrosive, can lead to side reactions. nih.gov |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier and safer to handle than Br₂. nih.gov | Lower atom economy compared to Br₂. |
| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Solid, stable, provides a controlled release of bromine. acsgcipr.org | More expensive than Br₂. |
| Bromide Salt + Oxidant | KBr/HBr + H₂O₂ | In situ generation avoids handling of Br₂, safer. nih.gov | May require careful control of stoichiometry and conditions. |
Multistep Synthetic Routes to this compound
In cases where direct bromination proves inefficient or non-selective, multistep synthetic sequences provide alternative pathways to the target compound. These routes often involve building the molecule from simpler, pre-functionalized precursors.
Strategies Involving Pre-functionalized Aromatic Precursors
An alternative synthetic strategy begins with an aromatic precursor that already contains some of the key functional groups. For instance, a synthesis could commence from 3-(trifluoromethyl)benzyl bromide. This precursor could undergo a series of transformations, such as conversion to a Grignard reagent followed by carboxylation, or cyanide displacement followed by hydrolysis, to generate 3-(trifluoromethyl)phenylacetic acid. This acid can then be subjected to the esterification and bromination sequence described below. While potentially longer, this approach can be advantageous if the starting materials are readily available or if it allows for better control over the introduction of functional groups.
Esterification and α-Bromination Sequences
A common and reliable multistep approach involves the synthesis of the parent carboxylic acid followed by esterification and subsequent α-bromination.
Synthesis of 3-(Trifluoromethyl)phenylacetic acid : This key intermediate is commercially available. sigmaaldrich.com Its synthesis typically starts from m-xylene, which is halogenated and then converted to the corresponding Grignard reagent. Reaction with carbon dioxide yields the carboxylic acid. The trifluoromethyl group can be introduced at various stages, often from a corresponding trichloromethyl group via fluoride exchange.
Esterification : The resulting 3-(Trifluoromethyl)phenylacetic acid is then converted to its ethyl ester, Ethyl [3-(trifluoromethyl)phenyl]acetate. nih.gov This is typically achieved through Fischer esterification, where the acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid. Other methods, such as using condensing agents like 2-chloro-1-methylpyridinium iodide, can also be employed for ester formation. researchgate.net
α-Bromination : The final step is the α-bromination of the synthesized ester, as detailed in Section 2.1. This sequence allows for the purification of intermediates at each stage, potentially leading to a higher purity final product compared to a one-pot direct bromination of a less pure starting material.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign, safer, and more efficient. nih.gov These principles can be applied to the synthesis of this compound to minimize its environmental impact. nih.gov
A primary goal in green chemistry is maximizing atom economy, which measures how many atoms from the reactants are incorporated into the final product. rsc.orgyoutube.com Direct addition reactions, such as adding Br₂ across a double bond, can have 100% atom economy. youtube.com In substitution reactions like α-bromination, using Br₂ is more atom-economical than using reagents like NBS, where the succinimide portion becomes a byproduct. acsgcipr.org
Another key aspect is the avoidance of hazardous reagents. Liquid bromine is highly toxic and dangerous to handle. nih.gov Green alternatives focus on replacing it with safer options. This includes using solid, stable N-bromo compounds or generating the brominating agent in situ. nih.govresearchgate.net For example, reacting a bromide salt with an oxidant like hydrogen peroxide generates bromine only as needed, minimizing risk. nih.gov Water is the only byproduct in such reactions, making them environmentally friendly. researchgate.net
The choice of solvent is also crucial. Traditional brominations often use chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. youtube.com Green chemistry promotes the use of safer solvents such as water, ethanol, or acetic acid. nih.govyoutube.com In some cases, solvent-free reaction conditions can be developed, further reducing environmental impact. researchgate.net The use of heterogeneous photocatalysts and visible-light-induced reactions also represents a mild and sustainable approach. mpg.de
Table 2: Application of Green Chemistry Principles to Bromination
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
|---|---|---|
| Atom Economy | Use of N-Bromosuccinimide (NBS), generating a succinimide byproduct. | Use of molecular bromine (Br₂) with a re-oxidant for the bromide byproduct. acsgcipr.org |
| Safer Reagents | Handling and storage of highly toxic liquid bromine. nih.gov | In situ generation of bromine from bromide/bromate salts and an oxidant (e.g., H₂O₂). nih.govresearchgate.net |
| Safer Solvents | Use of chlorinated solvents (e.g., CCl₄, CHCl₃). youtube.com | Use of water, acetic acid, or performing the reaction under solvent-free conditions. researchgate.netnih.govyoutube.com |
| Energy Efficiency | High-temperature reactions requiring significant energy input. | Use of photocatalysis with visible light at ambient temperature. mpg.de |
Solvent-Free Bromination Reactions
Traditional bromination reactions often employ hazardous solvents such as carbon tetrachloride, which is now heavily restricted due to its environmental impact. Consequently, the development of solvent-free reaction conditions has become a significant area of research in green chemistry. For the synthesis of this compound, a solvent-free approach offers the dual benefits of reducing volatile organic compound (VOC) emissions and simplifying product purification.
A common reagent for the α-bromination of carbonyl compounds is N-bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and can be promoted by heat or light. In a solvent-free setting, the neat mixture of the substrate, Ethyl 2-[3-(trifluoromethyl)phenyl]acetate, and NBS can be heated to initiate the reaction. The solid-state nature of NBS and often the product allows for a straightforward workup, which may involve washing with water to remove the succinimide byproduct.
Detailed Research Findings:
While specific studies on the solvent-free bromination of Ethyl 2-[3-(trifluoromethyl)phenyl]acetate are not extensively documented in publicly available literature, the general applicability of this method to analogous benzylic esters is well-established. The trifluoromethyl group at the meta-position of the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the benzylic proton. Research on similar substrates suggests that the reaction proceeds via a free radical mechanism at the benzylic position.
The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for optimizing the yield and minimizing side products. Over-bromination to yield a dibromo-product is a potential side reaction that can be controlled by careful stoichiometry.
Table 1: Hypothetical Reaction Conditions and Yields for Solvent-Free Bromination
| Entry | Substrate | Brominating Agent | Initiator | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-[3-(trifluoromethyl)phenyl]acetate | NBS (1.1 eq) | AIBN (0.1 eq) | 80 | 2 | 85 |
| 2 | Ethyl 2-phenylacetate | NBS (1.1 eq) | Benzoyl Peroxide (0.1 eq) | 80 | 3 | 90 |
| 3 | Ethyl 2-[4-(trifluoromethyl)phenyl]acetate | NBS (1.1 eq) | AIBN (0.1 eq) | 85 | 2.5 | 82 |
Catalytic Approaches for Enhanced Atom Economy
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Traditional bromination reactions using NBS have a theoretical maximum atom economy of less than 100% due to the formation of succinimide as a byproduct. Catalytic methods, particularly those that utilize a bromide source in conjunction with an oxidant, can offer a more atom-economical route.
Catalytic approaches to the α-bromination of esters often involve the in-situ generation of an electrophilic bromine species. For instance, a catalytic amount of a bromide salt, such as sodium bromide or potassium bromide, can be used in the presence of an oxidizing agent like hydrogen peroxide or Oxone®. This system continuously regenerates the active brominating agent, thereby reducing the amount of waste generated.
Detailed Research Findings:
The development of catalytic enantioselective bromination reactions has also been a significant area of focus, although it is more commonly applied to the bromination of olefins. nus.edu.sgwisc.edu However, the principles can be adapted to the asymmetric α-bromination of carbonyl compounds. Chiral catalysts, such as those based on transition metals or organocatalysts, can be employed to induce stereoselectivity in the bromination of prochiral substrates.
For the synthesis of this compound, a catalytic system could involve a Lewis acid or a Brønsted acid to activate the substrate towards electrophilic attack by bromine. The use of a catalyst can also allow for milder reaction conditions, which can improve the selectivity of the reaction and reduce the formation of byproducts.
Table 2: Comparison of Atom Economy for Different Bromination Methods
| Method | Brominating Agent | Byproduct | Theoretical Atom Economy (%) |
| Stoichiometric | N-Bromosuccinimide | Succinimide | ~56% |
| Catalytic | NaBr/H₂O₂ | H₂O | ~95% |
The pursuit of more sustainable and efficient synthetic methods continues to drive innovation in the field of organic chemistry. Both solvent-free reactions and catalytic approaches represent significant strides towards achieving these goals in the synthesis of important compounds like this compound.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 2 3 Trifluoromethyl Phenyl Acetate
Nucleophilic Substitution Reactions at the α-Bromo Position
The α-bromo position in ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate is highly activated towards nucleophilic substitution. The adjacent phenyl group stabilizes the transition state through π-conjugation, while the ethyl ester group provides additional activation.
The compound readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a variety of nucleophiles. The reaction proceeds via a backside attack on the α-carbon, leading to the displacement of the bromide ion.
Recent studies have demonstrated the feasibility of nucleophilic fluorine substitution on similar α-bromo benzylacetate substrates using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.gov This process allows for the synthesis of the corresponding α-fluoro derivative, a valuable motif in medicinal chemistry. The reaction conditions are generally mild, highlighting the high reactivity of the benzylic bromide. nih.gov
A range of α-bromo benzylacetates bearing different substituents on the aromatic ring have been shown to undergo efficient fluorine–bromine exchange to yield the desired products. nih.gov This suggests that this compound would react similarly with heteroatom nucleophiles such as fluorides, chlorides, azides, and various oxygen- and sulfur-based nucleophiles.
Carbon-based nucleophiles, such as cyanide, enolates, and organometallic reagents, are also expected to react efficiently at the α-bromo center to form new carbon-carbon bonds, further demonstrating the synthetic utility of this substrate.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Fluoride | Et₃N·3HF | α-Fluoro ester | DME, 80 °C |
| Cyanide | NaCN or KCN | α-Cyano ester | Aprotic polar solvent (e.g., DMSO, DMF) |
| Azide | NaN₃ | α-Azido ester | Aprotic polar solvent (e.g., DMSO, DMF) |
| Malonate | Diethyl malonate / Base | Substituted malonic ester | Anhydrous alcohol, reflux |
For nucleophilic substitution, the regioselectivity is straightforward, as the α-bromo position is the only electrophilic site susceptible to attack under typical S_N2 conditions. The aryl ring is generally unreactive towards nucleophiles unless activated by additional strong electron-withdrawing groups, and the ester carbonyl is less electrophilic than the α-carbon bearing the leaving group.
The stereoselectivity of these reactions is a critical consideration. Since the α-carbon is a stereocenter, S_N2 reactions proceed with a complete inversion of configuration. If the starting material is an enantiomerically pure sample of (R)- or (S)-ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate, the corresponding product will be formed with the opposite configuration. This stereospecificity is a hallmark of the S_N2 mechanism and is crucial for the asymmetric synthesis of complex molecules.
Elimination Reactions to Form α,β-Unsaturated Esters
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to yield α,β-unsaturated esters.
The primary pathway for this transformation is the bimolecular elimination (E2) mechanism. masterorganicchemistry.compressbooks.pub This is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the stereocenter (the β-carbon, which in this case is the phenyl ring), while simultaneously the C-Br bond breaks and a new π-bond is formed. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.commasterorganicchemistry.com
Strong bases are required to facilitate the deprotonation needed for the E2 mechanism. youtube.com Sterically hindered bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), are often employed to favor elimination over substitution. msu.edu
The mechanism proceeds as follows:
The base attacks and removes an ortho-proton from the phenyl ring.
The electrons from the broken C-H bond move to form a double bond between the ortho-carbon and the ipso-carbon.
This cascade of electron movement results in the formation of a double bond between the ipso-carbon and the α-carbon, displacing the bromide leaving group. The final product is an ethyl 2-[3-(trifluoromethyl)cyclohexa-1,3-dien-1-yl]acetate, which rapidly tautomerizes to the more stable aromatic product, ethyl 2-[3-(trifluoromethyl)phenyl]acrylate.
The geometry of the resulting α,β-unsaturated ester (olefin) is determined by the stereochemistry of the E2 transition state. The E2 mechanism has a strict stereochemical requirement for a periplanar arrangement of the abstracted proton and the leaving group. libretexts.org The anti-periplanar geometry, where the proton and the leaving group are on opposite sides of the C-C bond, is strongly preferred as it allows the reaction to proceed through a lower-energy, staggered conformation. libretexts.orgkhanacademy.org
In the case of this compound, the elimination involves the removal of the α-proton and the bromide. The resulting product is ethyl 2-(3-(trifluoromethyl)phenyl)acrylate. The geometry around the newly formed double bond is a key consideration. The relative stability of the E and Z isomers of the product often dictates the major product, a principle known as the Zaitsev rule. msu.edu The more substituted, and thus generally more stable, alkene is favored. msu.edu However, the choice of base can influence this outcome; bulky bases may favor the formation of the less substituted (Hofmann) product due to steric hindrance. msu.edu
| Factor | Influence on Product Outcome | Example |
|---|---|---|
| Base Size | Small bases (e.g., EtO⁻) favor the more stable, substituted Zaitsev product. Bulky bases (e.g., t-BuO⁻) favor the less substituted Hofmann product. | t-BuOK vs. NaOEt |
| Stereochemistry | An anti-periplanar arrangement of H and the leaving group (Br) is required, dictating which C-H bond can be broken. | Rotation around the C-C bond to achieve the correct conformation. |
| Product Stability | The thermodynamically more stable trans (E) isomer is generally favored over the cis (Z) isomer due to reduced steric strain. | Formation of E-stilbene vs. Z-stilbene. |
Metal-Mediated Cross-Coupling Reactions of the Aryl Moiety and α-Bromo Center
The C(sp³)-Br bond at the α-bromo center is an excellent handle for various metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations typically involve the oxidative addition of a low-valent metal catalyst, such as palladium(0), into the C-Br bond.
Palladium-catalyzed cross-coupling reactions are particularly powerful. For instance, Negishi-type couplings could be employed, where the α-bromo ester is reacted with an organozinc reagent in the presence of a palladium catalyst. This methodology has been successfully applied to the coupling of ethyl bromodifluoroacetate with aryl bromides, suggesting its applicability to the current substrate. nih.govresearchgate.net
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound to form a Pd(II) intermediate.
Transmetalation: An organometallic coupling partner (e.g., R-ZnX, R-B(OH)₂, R-SnBu₃) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
This methodology is tolerant of a wide array of functional groups, including esters and trifluoromethyl groups. orgsyn.org The versatility of these reactions allows for the coupling of the α-bromo ester with aryl, vinyl, and alkyl fragments, providing access to a diverse library of complex molecules.
| Reaction Name | Metal Catalyst | Coupling Partner (Organometallic Reagent) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Palladium | Organoboron (e.g., R-B(OH)₂) | α-Aryl/Vinyl ester |
| Negishi Coupling | Palladium | Organozinc (e.g., R-ZnX) | α-Aryl/Alkyl ester |
| Stille Coupling | Palladium | Organotin (e.g., R-SnBu₃) | α-Aryl/Vinyl ester |
| Reformatsky Reaction | Zinc (reagent, not catalyst) | Carbonyl compound (e.g., aldehyde, ketone) | β-Hydroxy ester |
Suzuki, Sonogashira, and Heck Couplings with the Aryl Ring
For Suzuki, Sonogashira, and Heck couplings to occur on the aryl ring, a halogen substituent would need to be present on the trifluoromethyl-substituted phenyl ring. The specified compound, this compound, has the bromine atom attached to the α-carbon of the acetate (B1210297) moiety, not the aromatic ring. Therefore, direct Suzuki, Sonogashira, or Heck couplings involving the aryl ring of this specific compound are not feasible as it lacks the necessary aryl halide functionality.
Kumada and Negishi Couplings Involving the α-Bromo Atom
The α-bromo atom in this compound is activated by the adjacent ester and phenyl groups, making it a potential substrate for cross-coupling reactions like the Kumada and Negishi couplings. These reactions typically involve the formation of an organometallic reagent from the alkyl halide, which then couples with a suitable partner.
In a hypothetical Kumada coupling, the α-bromo ester could react with magnesium to form a Grignard reagent. This organomagnesium species could then be coupled with an aryl or vinyl halide in the presence of a palladium or nickel catalyst.
For a Negishi coupling, the α-bromo ester would first be converted into an organozinc reagent. This is often achieved through reaction with zinc dust or an organozinc precursor. The resulting organozinc compound can then undergo a palladium- or nickel-catalyzed cross-coupling with various organic halides or triflates. A study on the palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates highlights the utility of similar α-halo esters in forming C(sp²)–C(sp³) bonds under mild conditions. researchgate.net
Reduction Strategies for the Bromine Atom and Ester Group
The compound possesses two reducible functional groups: the α-bromo atom and the ethyl ester. Selective reduction of either group is a common synthetic challenge.
Catalytic Hydrogenation of the α-Bromo Functionality
Catalytic hydrogenation is a widely used method for the dehalogenation of alkyl halides. In the case of this compound, treatment with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), would be expected to cleave the C-Br bond and replace it with a C-H bond. This process, known as hydrogenolysis, would yield Ethyl 2-[3-(trifluoromethyl)phenyl]acetate. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, would need to be optimized to achieve high selectivity and yield, potentially avoiding reduction of the aromatic ring or the ester group.
Selective Reduction of the Ester Group to Alcohols or Aldehydes
The selective reduction of the ester group in the presence of an α-bromo atom is challenging due to the reactivity of the C-Br bond with many reducing agents.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the α-bromo functionality. To selectively reduce the ester to the corresponding alcohol, 2-bromo-2-[3-(trifluoromethyl)phenyl]ethanol, milder and more selective reagents would be necessary. A two-step process involving initial protection of the α-bromo position or a chemoselective reducing agent that favors the ester might be required.
Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a delicate transformation. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for this purpose. However, the presence of the α-bromo atom complicates this reaction, as it may also be susceptible to reduction or elimination under the reaction conditions.
Radical Reactions Involving this compound
The α-bromo ester functionality makes this compound a potential candidate for initiating radical reactions.
Atom Transfer Radical Polymerization (ATRP) Initiation Potential
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The process relies on a reversible activation and deactivation of dormant polymer chains, typically initiated by an alkyl halide in the presence of a transition metal catalyst.
This compound possesses the key structural features of a typical ATRP initiator: a carbon-bromine bond that can be homolytically cleaved by a transition metal complex (e.g., a copper(I) complex) to generate a radical. This radical can then initiate the polymerization of various monomers, such as styrenes, acrylates, and methacrylates. The presence of the electron-withdrawing phenyl and ester groups adjacent to the C-Br bond can influence the stability of the generated radical and the equilibrium constant of the ATRP process. While there is a lack of specific studies on this particular compound as an ATRP initiator, its structural similarity to other effective α-halo ester initiators suggests it has the potential to be used in this capacity.
Single Electron Transfer (SET) Mechanisms in Reactions
Detailed research findings, mechanistic pathways, and data tables specifically elucidating the role and behavior of this compound in Single Electron Transfer (SET) reactions are not available in the current body of scientific research.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Bromo 2 3 Trifluoromethyl Phenyl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual nuclei.
2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle of Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate. Techniques such as COSY, HMQC (or HSQC), and HMBC reveal correlations between nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and establishing the compound's connectivity. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would primarily show a correlation between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group. It would also reveal correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.comlibretexts.org It allows for the direct assignment of each carbon atom that bears protons. For the target molecule, this would show correlations for the ethyl group's CH₂ and CH₃, the methine C-H alpha to the bromine, and the C-H bonds on the aromatic ring.
Table 1: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |
|---|---|---|---|
| COSY | -O-CH₂-CH₃ | -O-CH₂-CH₃ | Connectivity of the ethyl group |
| COSY | Aromatic Protons (e.g., H-4, H-5) | Adjacent Aromatic Protons (e.g., H-5, H-6) | Substitution pattern on the benzene (B151609) ring |
| HMQC/HSQC | -O-CH₂-CH₃ | -O-CH₂-CH₃ | Direct C-H attachment in the ethyl group |
| HMQC/HSQC | -CH(Br)- | -CH(Br)- | Direct C-H attachment at the chiral center |
| HMBC | -O-CH₂-CH₃ | Carbonyl Carbon (C=O) | Connects ethyl group to the ester function |
| HMBC | -CH(Br)- | Carbonyl Carbon, Aromatic Carbons | Confirms the core structure and links the main fragments |
Fluorine-19 NMR for Trifluoromethyl Group Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. wikipedia.org The trifluoromethyl (-CF₃) group on the phenyl ring of the target molecule serves as an excellent probe.
The chemical shift of the -CF₃ group in ¹⁹F NMR is highly sensitive to its electronic environment. biophysics.org For a -CF₃ group attached to an aromatic ring, the signal typically appears in a well-defined region of the spectrum. In a proton-decoupled ¹⁹F NMR spectrum, the three equivalent fluorine atoms of the -CF₃ group would give rise to a single sharp peak.
Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) can provide additional structural information, although these experiments are often run with proton decoupling to simplify the spectrum. thermofisher.comazom.com The large chemical shift dispersion in ¹⁹F NMR helps to easily resolve signals from different fluorine environments, making it a powerful tool for confirming the presence and substitution pattern of fluorinated groups. thermofisher.comazom.com
Table 2: Typical ¹⁹F NMR Data for Aromatic Trifluoromethyl Compounds
| Functional Group | Typical Chemical Shift Range (ppm) | Reference Standard | Expected Multiplicity (Proton-Decoupled) |
|---|---|---|---|
| Ar-CF₃ | -55 to -70 | CFCl₃ | Singlet |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Carbonyl Stretching Frequencies and Electronic Effects
The carbonyl (C=O) group of the ester in this compound produces a strong and distinct absorption band in the IR spectrum. The position of this band is sensitive to the molecular structure. For aliphatic esters, the C=O stretch typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.com
Several electronic effects in the target molecule influence this frequency:
Inductive Effect: The electronegative bromine atom on the alpha-carbon withdraws electron density, which tends to increase the frequency of the carbonyl stretch compared to a simple alkyl acetate (B1210297).
Conjugation: While the carbonyl group is not directly conjugated with the aromatic ring, the electronic nature of the 3-(trifluoromethyl)phenyl substituent can have a minor influence. The trifluoromethyl group is a strong electron-withdrawing group, which can subtly affect the electronic environment of the ester. The interplay of these effects determines the final position of the carbonyl absorption. researchgate.net
C-Br and C-F Vibrations
The vibrations associated with the carbon-halogen bonds also provide characteristic spectral features.
C-F Vibrations: The carbon-fluorine bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1000-1350 cm⁻¹ region. spectroscopyonline.com The intensity of these bands is a hallmark of fluorinated organic compounds.
C-Br Vibrations: The carbon-bromine stretching vibration occurs at a lower frequency due to the higher mass of the bromine atom. spectroscopyonline.com This absorption is typically found in the fingerprint region of the IR spectrum, between 515 and 690 cm⁻¹, and is often of medium to strong intensity. libretexts.org
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=O (Ester) | Stretching | 1735-1755 | Strong |
| C=C (Aromatic) | Stretching | 1400-1600 | Variable |
| C-O (Ester) | Stretching | 1000-1300 | Strong |
| C-F (of CF₃) | Stretching | 1000-1350 | Very Strong |
| C-Br | Stretching | 515-690 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
For compounds that can be grown as suitable single crystals, X-ray crystallography provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate data on bond lengths, bond angles, and torsional angles.
An X-ray crystal structure of this compound or a derivative would unambiguously confirm its atomic connectivity and stereochemistry. researchgate.net It would also provide insight into the molecule's preferred conformation in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing. This method serves as the ultimate benchmark for validating structures proposed by spectroscopic methods. researchgate.net
Table 4: Expected Bond Lengths from X-ray Crystallography
| Bond | Typical Bond Length (Å) |
|---|---|
| C=O (Ester) | ~1.20 - 1.22 |
| C-O (Ester) | ~1.33 - 1.36 |
| O-C (Ethyl) | ~1.45 - 1.47 |
| C-C (Aromatic) | ~1.37 - 1.40 |
| C-Br | ~1.92 - 1.96 |
| C-F (of CF₃) | ~1.32 - 1.35 |
Crystal Packing and Intermolecular Interactions
Currently, detailed crystallographic data for this compound is not available in publicly accessible research. Structural analysis of related fluorinated phenyl acetate derivatives has been conducted in various studies; however, specific information regarding the crystal packing and intermolecular interactions of the title compound remains to be elucidated through future single-crystal X-ray diffraction studies. Such an analysis would be anticipated to reveal insights into the spatial arrangement of the molecules in the solid state, governed by forces such as dipole-dipole interactions, van der Waals forces, and potentially halogen bonding involving the bromine atom.
Conformation and Bond Length/Angle Analysis
A definitive analysis of the conformation, bond lengths, and bond angles for this compound is contingent upon experimental determination via techniques like X-ray crystallography or gas-phase electron diffraction. While computational modeling could provide theoretical predictions of these parameters, published experimental data is not currently available. For analogous compounds, the conformation is typically influenced by the steric hindrance between the bulky bromine atom, the trifluoromethylphenyl group, and the ethyl acetate moiety, which dictates the torsional angles around the central C-C bond.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)
This compound possesses a chiral center at the alpha-carbon, to which the bromine, the 3-(trifluoromethyl)phenyl group, the ethyl ester group, and a hydrogen atom are attached. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the enantiomeric excess (ee) of chiral molecules.
Computational and Theoretical Investigations of Ethyl 2 Bromo 2 3 Trifluoromethyl Phenyl Acetate
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such studies provide insights into the molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would have significant contributions from the bromine atom and the oxygen atoms of the ester group, due to their lone pairs of electrons. The LUMO is expected to be localized around the carbon-bromine bond and the carbonyl group, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | + | Energy of the lowest unoccupied molecular orbital. |
Note: The table above is for illustrative purposes only, as specific computational data for this molecule is not available.
Charge Distribution and Electrostatic Potentials
Analysis of the charge distribution and molecular electrostatic potential (MEP) would provide a visual representation of the electron density around the molecule. This is instrumental in predicting how the molecule would interact with other charged or polar species.
In this compound, the electronegative oxygen, bromine, and fluorine atoms would lead to regions of negative electrostatic potential. Conversely, the hydrogen atoms and the carbon atom attached to the bromine would exhibit positive electrostatic potential. The MEP surface would highlight the electrophilic and nucleophilic sites, guiding the prediction of intermolecular interactions and reaction pathways.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally.
Transition State Analysis for Nucleophilic Substitution and Elimination
This compound can undergo both nucleophilic substitution (S_N) and elimination reactions. Transition state analysis would be employed to determine the preferred reaction pathway. For an S_N2 reaction, a single transition state would be located, corresponding to the simultaneous bond-making of the nucleophile and bond-breaking of the bromide leaving group. For an S_N1 reaction, the formation of a carbocation intermediate would be investigated. Similarly, for E2 elimination, a concerted transition state would be modeled, while for E1, the rate-determining step would be the formation of the carbocation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity.
Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms (the global minimum) and other low-energy conformers. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformation.
Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. This information is crucial for understanding its behavior in a realistic chemical system.
Rotational Barriers of Ester and Phenyl Groups
Currently, there is no publicly available research that has computationally investigated the rotational energy barriers of the ester and phenyl groups of this compound. Such studies would typically employ quantum mechanical methods to calculate the energy profile as a function of the dihedral angles defining the orientation of these groups. This analysis would be crucial for understanding the molecule's conformational preferences and dynamic behavior. However, no such data has been published for this specific compound.
Solvent Effects on Conformation
The influence of different solvents on the conformational equilibrium of this compound has not been explored in any available computational studies. Research in this area would involve using computational models, such as implicit or explicit solvent models, to determine how the polarity and other properties of the surrounding medium affect the relative energies of different conformers. This information is vital for predicting the molecule's behavior in various chemical environments, but remains uninvestigated for this particular acetate (B1210297) derivative.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are powerful tools for predicting spectroscopic parameters, offering insights that can aid in the interpretation of experimental data. However, the application of these methods to this compound has not been reported in the scientific literature.
Theoretical NMR Chemical Shifts and Coupling Constants
No theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound have been published. Such calculations, often performed using methods like Density Functional Theory (DFT), would provide valuable data for the structural elucidation of this compound and for correlating its electronic structure with its NMR spectrum. The absence of this data precludes a comparative analysis with any potential experimental findings.
Vibrational Frequencies and Intensities
A computational analysis of the vibrational frequencies and intensities of this compound, which would correspond to its theoretical infrared (IR) and Raman spectra, is not available in the public domain. These calculations are instrumental in assigning experimental vibrational bands to specific molecular motions. Without such a study, a detailed theoretical understanding of the vibrational modes of this molecule is not possible.
Exploration of Non Biological Applications and Material Science Relevance
Role as a Building Block in Complex Organic Synthesis
The reactivity of the carbon-bromine bond and the presence of the ester functionality make Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate a valuable precursor in multi-step organic syntheses. It serves as a key intermediate for introducing the trifluoromethylphenyl group into larger, more complex molecular architectures.
This compound is a strategic starting material for the synthesis of advanced fine chemicals and agrochemical intermediates. The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and biological activity. This compound can be used to introduce the 3-(trifluoromethyl)phenylacetyl group into various molecular scaffolds. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The synthesis of various agrochemicals, such as fungicides and insecticides, often involves the incorporation of trifluoromethyl-substituted aromatic rings. While specific commercial agrochemicals directly synthesized from this exact starting material are not extensively documented in publicly available literature, the chemical functionalities present in this compound make it an ideal candidate for such applications. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
Table 1: Potential Synthetic Transformations of this compound for Fine Chemical Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Nucleophilic Substitution | Nu- (e.g., CN-, RS-, R2N-) | α-substituted trifluoromethylphenylacetates |
| Reformatsky Reaction | Zn, Aldehyde/Ketone | β-hydroxy-α-(3-(trifluoromethyl)phenyl) esters |
| Heck Coupling | Alkene, Pd catalyst, Base | α-alkenyl-α-(3-(trifluoromethyl)phenyl)acetates |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | α-aryl-α-(3-(trifluoromethyl)phenyl)acetates |
| Ester Hydrolysis | Acid or Base | 2-bromo-2-[3-(trifluoromethyl)phenyl]acetic acid |
Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. This compound can be employed in the synthesis of various heterocyclic systems. One notable application is in the Reformatsky reaction, where the compound reacts with zinc to form an organozinc intermediate. This intermediate can then react with carbonyl compounds or imines to generate β-hydroxy or β-amino esters, respectively, which are precursors to a wide range of heterocycles such as β-lactams, oxazolidinones, and dihydropyridines. cymitquimica.comcore.ac.uk
Furthermore, the reactive α-bromo ester moiety can be utilized in condensation reactions with binucleophilic reagents to construct heterocyclic rings. For example, reaction with thiourea (B124793) or its derivatives can lead to the formation of thiazole-based heterocycles. The presence of the trifluoromethylphenyl group can impart unique electronic and steric properties to the resulting heterocyclic scaffolds, influencing their physical and chemical characteristics.
Applications in Polymer Science and Materials Chemistry
The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing their properties. This compound serves as a valuable component in the synthesis of specialty polymers and fluorinated materials.
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Alkyl halides are commonly used as initiators in ATRP. This compound, with its activated carbon-bromine bond, is a suitable candidate for an ATRP initiator. nih.gov The initiation process would involve the abstraction of the bromine atom by a transition metal catalyst, generating a carbon-centered radical that can then initiate the polymerization of various monomers like styrenes, acrylates, and methacrylates. The trifluoromethylphenyl group would thus be incorporated as an end-group in the resulting polymer chains, which can influence the polymer's properties.
While its role as a monomer is less direct, it could potentially be modified to incorporate a polymerizable group. For instance, the ester functionality could be reacted with a diol to introduce a vinyl or acrylic group, transforming it into a specialty monomer for radical polymerization. There is currently limited specific information on its use as an initiator for Ring-Opening Polymerization (ROP).
Table 2: Potential Monomers for ATRP Initiated by this compound
| Monomer Class | Specific Examples | Resulting Polymer |
| Styrenes | Styrene, 4-methylstyrene | Polystyrene derivatives |
| Acrylates | Methyl acrylate, Butyl acrylate | Polyacrylate derivatives |
| Methacrylates | Methyl methacrylate, Ethyl methacrylate | Polymethacrylate derivatives |
The presence of the trifluoromethyl group in this compound makes it a valuable building block for fluorinated materials. ccspublishing.org.cn Fluoropolymers are known for their exceptional properties such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity. By incorporating this compound into a polymer backbone or as a side chain, these desirable properties can be imparted to the resulting material.
For example, polymers functionalized with the 3-(trifluoromethyl)phenyl group are expected to exhibit increased hydrophobicity and oleophobicity. This can be advantageous for applications such as anti-fouling coatings, low-friction surfaces, and membranes with selective permeability. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the material, which could be relevant for applications in electronics and optoelectronics.
Catalysis and Ligand Design
While direct applications of this compound in catalysis are not widely reported, its structure suggests potential for its use in the design of specialized ligands for transition metal catalysts. The ester group can be modified, for example, by reduction to an alcohol or conversion to an amide, to introduce coordinating atoms like oxygen or nitrogen. The phenyl ring could also be further functionalized to create multidentate ligands.
The trifluoromethyl group can exert a significant electronic effect on the metal center when incorporated into a ligand, potentially modifying the catalyst's activity and selectivity. For instance, the electron-withdrawing nature of the CF3 group could enhance the Lewis acidity of a metal center, which could be beneficial in certain catalytic transformations. The development of chiral ligands derived from this compound could also open avenues in asymmetric catalysis. The bromo- and ester functionalities provide handles for a variety of chemical transformations, making it a versatile starting point for the synthesis of novel ligand architectures. nih.gov
Precursor for Chiral Ligands in Asymmetric Catalysis
This compound is a prototypical racemic α-bromo ester, a class of compounds recognized as effective building blocks in asymmetric synthesis for the creation of chiral molecules. researchgate.netrsc.org The presence of the bromine atom at the α-position to the ester makes the attached proton acidic and the carbon atom electrophilic, enabling a variety of stereoselective transformations.
One primary application is in catalytic asymmetric cross-coupling reactions. Research has demonstrated that racemic α-halo esters can undergo stereoconvergent cross-coupling with organometallic reagents in the presence of a chiral catalyst system. For instance, nickel/diamine catalyst systems have been successfully employed in the asymmetric Hiyama cross-coupling of α-bromo esters with aryl silanes to produce α-aryl esters with good enantiomeric excess. acs.orgnih.gov This establishes a pathway where a racemic mixture of this compound could be transformed into an enantiomerically enriched α-aryl-α-[3-(trifluoromethyl)phenyl]acetate, a valuable chiral building block.
Another established strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. The ethyl ester of the title compound can be converted into an amide by reacting it with a chiral amine (the auxiliary). The chirality of the auxiliary then directs the nucleophilic substitution of the bromine atom, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals an enantiomerically pure product that can be further elaborated into a chiral ligand. researchgate.netrsc.org
Furthermore, α-bromo esters are key reagents in the asymmetric Reformatsky reaction. theaic.org This reaction involves the formation of an organozinc enolate that then reacts with an electrophile, such as an aldehyde or imine. nih.gov When conducted in the presence of chiral ligands, the Reformatsky reaction can proceed with high enantioselectivity, creating β-hydroxy or β-amino esters with new, well-defined stereocenters. beilstein-journals.orgnih.gov The resulting products, containing the trifluoromethylphenyl group, are valuable intermediates for synthesizing complex chiral molecules. mdpi.com
| Synthetic Strategy | Description | Potential Product from Precursor |
| Catalytic Asymmetric Cross-Coupling | A racemic α-bromo ester is reacted with an organometallic reagent using a chiral metal-ligand complex (e.g., Ni/diamine) to yield an enantiomerically enriched product. acs.org | Enantiomerically enriched α-aryl-α-[3-(trifluoromethyl)phenyl]acetates. |
| Chiral Auxiliary Control | The ester is converted to an amide with a chiral auxiliary, which sterically directs the substitution of the bromine atom, followed by removal of the auxiliary. wikipedia.org | Enantiomerically pure α-substituted-α-[3-(trifluoromethyl)phenyl]acetic acid derivatives. |
| Asymmetric Reformatsky Reaction | The compound is converted to a zinc enolate, which adds to an electrophile (e.g., aldehyde) in the presence of a chiral ligand to create a new stereocenter. beilstein-journals.orgnih.gov | Enantiomerically enriched β-hydroxy-α-[3-(trifluoromethyl)phenyl]propanoates. |
Metal-Organic Framework (MOF) Linker Synthesis
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from inorganic metal nodes connected by organic molecules known as linkers. researchgate.net The properties of a MOF, such as pore size, stability, and functionality, are highly dependent on the structure of the organic linker. This compound serves as a potential precursor for functionalized linkers for MOF synthesis.
The synthesis of a linker from this precursor would involve chemical modification of the ester and bromo functionalities into coordinating groups, typically carboxylates or other acidic moieties that can bind to the metal centers. nih.gov For example, the ester group can be hydrolyzed to a carboxylic acid, and the bromine atom can be replaced or used in cross-coupling reactions to introduce additional coordinating sites.
The incorporation of fluorine atoms or trifluoromethyl groups into MOF linkers is a recognized strategy for tuning the properties of the resulting framework. nih.gov Fluorinated MOFs often exhibit enhanced thermal and chemical stability. Furthermore, the presence of fluorine can impart significant hydrophobicity to the framework's channels and can modulate the affinity for gas sorption, for instance, by creating favorable interactions with quadrupolar molecules like CO2. nih.gov Therefore, by converting this compound into a suitable dicarboxylic acid or other multidentate ligand, a fluorinated linker can be synthesized to build MOFs with tailored properties for applications in gas storage, separation, or catalysis.
Electronic and Optical Materials
The trifluoromethylphenyl group is a key structural motif in the design of advanced organic materials for electronic and optical applications. The strong electron-withdrawing nature and high electronegativity of the trifluoromethyl (CF3) group can significantly influence the electronic energy levels (HOMO/LUMO), charge transport characteristics, and photophysical properties of organic molecules. acs.orgmdpi.com
Potential in Liquid Crystals or Organic Light-Emitting Diodes (OLEDs)
The deliberate incorporation of trifluoromethyl groups is a prominent strategy in the development of n-type organic semiconductors, which are essential for creating efficient organic electronic devices like complementary metal-oxide-semiconductor (CMOS) circuits. researchgate.net The trifluoromethylphenyl group, when attached to a π-conjugated backbone, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
In the context of Organic Light-Emitting Diodes (OLEDs), trifluoromethyl substituents are used to tune the emission properties of organic molecules. acs.org For example, attaching trifluoromethylphenyl groups to donor-acceptor molecules can alter the energy gap between the singlet and triplet excited states, which is crucial for developing highly efficient emitters based on Thermally Activated Delayed Fluorescence (TADF). acs.org This tuning can lead to deep blue emission and high external quantum efficiencies in OLED devices. The trifluoromethylphenyl moiety derived from this compound can thus be incorporated into larger, more complex emitter or host molecules for next-generation displays and lighting.
Components in Functional Dyes and Pigments
The electronic properties of the trifluoromethylphenyl group also make it a valuable component in the design of functional dyes and pigments. A chromophore is the part of a molecule responsible for its color, arising from the absorption of light in the visible spectrum. The properties of a chromophore can be tuned by adding electron-donating or electron-withdrawing groups.
Incorporating the electron-withdrawing 3-(trifluoromethyl)phenyl group into a dye's molecular structure can lead to a bathochromic (red) shift in its absorption and emission spectra. This is due to the stabilization of the excited state in intramolecular charge transfer (ICT) type molecules. nih.gov Trifluoromethylphenyl-substituted phthalimide (B116566) derivatives, for example, have been developed as a series of metal-free, color-tunable compounds. nih.gov The trifluoromethyl group can also enhance the performance of fluorophores; for example, replacing a methyl group with a trifluoromethyl group in certain coumarin (B35378) dyes results in substrates with high sensitivity for spectrometric detection. Thus, this compound serves as a key building block for synthesizing such advanced dyes and pigments, where the CF3 group is used to fine-tune the optical and electronic characteristics.
| Application Area | Role of 3-(Trifluoromethyl)phenyl Group | Potential Contribution of the Precursor |
| OLEDs | Tunes electronic energy levels (HOMO/LUMO), enhances electron transport, and modifies photophysical properties for efficient emission (e.g., TADF). researchgate.netacs.org | Building block for synthesizing emitter or host molecules with tailored optoelectronic characteristics. |
| Functional Dyes | Acts as a strong electron-withdrawing group, enabling color tuning through intramolecular charge transfer (ICT) and modifying the spectral properties of chromophores. nih.gov | Provides the core trifluoromethylphenyl moiety for incorporation into larger conjugated dye systems. |
Future Research Directions and Uncharted Territories for Ethyl 2 Bromo 2 3 Trifluoromethyl Phenyl Acetate
Development of Novel Stereoselective Synthetic Pathways
The chiral center at the α-carbon of Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate presents a critical opportunity for the development of enantiomerically pure derivatives. Such derivatives are of high value, as the stereochemistry of molecules often dictates their biological activity and material properties. Future research will likely concentrate on novel methods to control this stereocenter with high precision.
Asymmetric α-Bromination Techniques
Achieving an enantioselective synthesis of the target compound directly from its precursor, Ethyl 2-[3-(trifluoromethyl)phenyl]acetate, requires the development of sophisticated asymmetric α-bromination methods. While organocatalytic asymmetric α-bromination of aldehydes and ketones has seen significant progress, applying these principles to esters presents a more considerable challenge. researchgate.netnih.govrsc.org Future strategies could involve:
Organocatalysis: Investigating the use of novel chiral amine or phosphine (B1218219) catalysts to facilitate the enantioselective bromination of the corresponding enolate or its equivalent. This approach has proven successful for a range of carbonyl compounds and could be adapted for this specific ester. nih.gov* Chiral Phase-Transfer Catalysis: Employing chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts to create a chiral ion pair with the ester enolate, thereby directing the attack of an electrophilic bromine source (e.g., N-bromosuccinimide) to one face of the enolate. beilstein-journals.orgnih.govrsc.orgThis technique is a powerful tool for the α-functionalization of various prochiral nucleophiles. beilstein-journals.org* Transition-Metal Catalysis: Designing chiral transition-metal complexes (e.g., based on palladium, copper, or nickel) that can coordinate to the ester and direct a stereoselective bromination.
The success of these methods would hinge on overcoming the lower reactivity of ester enolates compared to those of ketones and aldehydes and achieving high levels of enantiomeric excess (ee).
Enantioselective Transformations of Chiral Derivatives
Once enantiomerically enriched this compound is accessible, its utility as a chiral building block can be explored through enantioselective transformations. The α-bromo group is a versatile leaving group, prime for nucleophilic substitution.
Key research directions include:
Stereospecific Nucleophilic Substitution: Exploring S_N2-type displacement reactions with a wide range of nucleophiles (e.g., amines, thiols, azides, and carbon nucleophiles). thieme-connect.comnih.govThe stereospecific nature of the S_N2 reaction would allow the synthesis of a diverse library of chiral α-substituted esters with predictable stereochemistry.
Dynamic Kinetic Resolution: Developing conditions where the chiral center can be epimerized in situ while a chiral reagent or catalyst selectively reacts with one enantiomer. This could allow for the conversion of a racemic mixture of the α-bromo ester into a single, highly enantioenriched product. iaea.org* Catalytic Asymmetric Cross-Coupling: Utilizing the α-bromo ester in transition-metal catalyzed cross-coupling reactions with organometallic reagents (e.g., boronic acids, organozincs) to form new carbon-carbon bonds with control of stereochemistry. organic-chemistry.org These transformations would unlock access to a vast array of valuable chiral compounds featuring a quaternary stereocenter, a common motif in pharmacologically active molecules.
Integration into Flow Chemistry and Continuous Synthesis
The synthesis and manipulation of α-bromo esters can be hazardous, particularly on a large scale, due to the use of toxic reagents like bromine and the potential for exothermic reactions. Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. pharmasalmanac.com
Microreactor Applications for Enhanced Reaction Control
Microreactors provide superior heat and mass transfer compared to batch reactors, enabling precise control over reaction conditions. rsc.orgThis is particularly advantageous for rapid and exothermic reactions like bromination.
Future applications could focus on:
In Situ Bromine Generation: Developing flow protocols where hazardous molecular bromine is generated in situ from safer precursors (e.g., oxidation of HBr with NaOCl) and immediately consumed in the reaction with Ethyl 2-[3-(trifluoromethyl)phenyl]acetate. mdpi.comvapourtec.comThis minimizes the inventory of toxic reagents, significantly enhancing process safety.
Reaction Optimization: Using automated flow systems to rapidly screen a wide range of reaction parameters (temperature, residence time, stoichiometry) to quickly identify the optimal conditions for yield and selectivity, minimizing byproduct formation. rsc.org* Multi-step Telescoped Synthesis: Integrating the synthesis of the α-bromo ester with subsequent reaction steps (e.g., nucleophilic substitution) in a continuous, uninterrupted sequence, eliminating the need for isolation and purification of intermediates. scispace.com
| Parameter | Batch Synthesis | Microreactor (Flow) Synthesis |
|---|---|---|
| Safety | Handling of bulk, hazardous reagents (e.g., Br₂). Poor heat dissipation can lead to thermal runaways. | In situ generation and immediate consumption of hazardous reagents. Excellent heat transfer prevents exotherms. mdpi.com |
| Control | Difficult to control rapid, exothermic reactions. Potential for over-bromination and side products. | Precise control over residence time, temperature, and stoichiometry, leading to higher selectivity. technologynetworks.com |
| Efficiency | Slower reaction times, requires workup between steps. | Rapid mixing and heat transfer lead to shorter reaction times. Enables multi-step "telescoped" synthesis. scispace.com |
| Scalability | Scaling up can be challenging and introduces new safety risks. | Scaled by "numbering-up" (parallel reactors) or using larger flow reactors with predictable performance. rsc.org|
Scale-Up Considerations and Process Intensification
Translating a laboratory-scale flow process to industrial production requires careful consideration of process intensification—the development of cleaner, safer, and more energy-efficient manufacturing processes. frontiersin.orgresearchgate.netcetjournal.itFor this compound, this would involve moving from micro-scale optimization to meso- or pilot-scale continuous reactors.
Key considerations include:
Reactor Design: Selecting the appropriate reactor type (e.g., tube, chip, or continuous stirred-tank reactor) based on reaction kinetics and mixing requirements.
Pumping and Mixing: Ensuring reliable and reproducible pumping of reagent streams, especially if solids or multiphasic systems are involved.
Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., IR, UV-Vis spectroscopy) to track reaction progress in real-time, ensuring consistent product quality and enabling automated process control.
Successful process intensification would make the synthesis of this compound and its derivatives more sustainable and economically viable for large-scale applications. pharmasalmanac.com
Exploration of Bio-orthogonal Reactions and Chemical Biology Tools (without therapeutic intent)
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netacs.orgThe electrophilic nature of the α-bromo ester functionality in this compound suggests its potential, albeit speculative, as a reactive handle for chemical biology probes.
The primary goal in this context would be to use the molecule to label, track, or capture other biomolecules for research purposes. The α-bromo ester could act as a chemical reporter, designed to react with a specific, mutually reactive partner that has been incorporated into a biological system. nih.gov Future research in this uncharted territory would need to:
Assess Reactivity and Selectivity: Systematically investigate the reactivity of the compound with endogenous biological nucleophiles (e.g., cysteine thiols in proteins, glutathione) under physiological conditions. The key challenge is to ensure that the reaction is highly selective for an exogenously introduced reaction partner and does not cross-react with cellular components, a core principle of bio-orthogonality. biosyn.com2. Develop Cognate Probes: If a sufficiently selective reaction is identified, the next step would be to design and synthesize probes containing the cognate nucleophilic partner, which could be attached to reporter tags like fluorophores or biotin.
Application as a Chemical Probe: Explore its use as a tool for applications such as activity-based protein profiling or imaging specific cellular components, where the α-bromo ester would serve purely as a covalent linker to connect a biomolecule of interest to a reporter tag.
This line of inquiry is highly exploratory and would require extensive validation to confirm that the reactivity of the α-bromo ester is truly bio-orthogonal and does not perturb the biological system under investigation.
Advanced Materials and Nanotechnology Synergies
The unique electronic and hydrophobic properties imparted by the trifluoromethylphenyl group, combined with the reactive bromoacetate (B1195939) moiety, position this compound as a compelling building block for advanced materials and nanotechnology. Future research is poised to explore its potential in creating novel materials with tailored functionalities.
Surface Functionalization and Self-Assembly Studies
The dual functionality of this compound offers significant opportunities for surface modification and the study of self-assembly phenomena. The bromoacetate group serves as a versatile anchor for covalent attachment to a wide array of substrates, including metals, oxides, and polymers, through well-established chemical reactions. The trifluoromethylphenyl group, on the other hand, can direct the organization of molecules on these surfaces.
Future investigations could focus on grafting this molecule onto surfaces to control properties like hydrophobicity, surface energy, and biocompatibility. The strong hydrophobic interactions associated with trifluoromethyl groups could be harnessed to drive the self-assembly of monolayers with highly ordered structures. nih.govrsc.org Research into fluorinated nucleic acids has demonstrated that trifluoromethylated benzene (B151609) rings can facilitate self-assembly into duplex structures purely through hydrophobic interactions, suggesting a powerful organizing principle that could be exploited in material science. nih.govrsc.org
Studies could explore how varying the surface density of the anchored molecules influences the formation of different self-assembled architectures. The creation of nanofibrous structures through the self-assembly of perfluorinated compounds has been demonstrated, driven by van der Waals and π-π stacking interactions. nih.gov This suggests a pathway for creating novel surface textures and functional coatings.
Table 1: Potential Research Areas in Surface Functionalization and Self-Assembly
| Research Area | Objective | Key Molecular Feature | Potential Application |
|---|---|---|---|
| Controlled Surface Wettability | To create superhydrophobic or superhydrophilic surfaces by controlling the orientation of the trifluoromethyl groups. | Trifluoromethylphenyl Group | Self-cleaning coatings, anti-fouling materials |
| Directed Self-Assembled Monolayers (SAMs) | To study the formation of highly ordered 2D structures on substrates like gold or silicon. | Hydrophobic Interactions & π-π Stacking | Nanopatterning, molecular electronics |
| Biomaterial Surface Modification | To functionalize implant surfaces to modulate protein adsorption and cellular interaction. | Bromoacetate (for attachment) & Trifluoromethylphenyl Group (for bio-interface control) | Improved medical implants, biosensors |
Fabrication of Hybrid Materials
The reactivity of the α-bromo ester makes this compound an ideal candidate for incorporation into hybrid materials, combining the properties of organic molecules with inorganic nanostructures or polymer backbones.
A significant future direction is the functionalization of nanoparticles (e.g., gold, silica, quantum dots) with this compound. This could be achieved by displacing the bromine atom with thiol- or amine-functionalized ligands previously attached to the nanoparticle surface. The resulting trifluoromethylphenyl-coated nanoparticles could exhibit enhanced dispersibility in fluorinated solvents or polymer matrices, and their surface properties would be dictated by the fluorinated shell.
Another promising avenue is the use of this molecule as an initiator for atom transfer radical polymerization (ATRP). The carbon-bromine bond can be activated to initiate the controlled polymerization of various monomers, leading to the synthesis of well-defined polymers with a trifluoromethylphenyl end-group. These functional polymers could then be used as building blocks for block copolymers, polymer brushes on surfaces, or core-shell nanoparticles, creating complex nanostructured materials.
Table 2: Strategies for Hybrid Material Fabrication
| Hybrid Material Type | Fabrication Strategy | Role of this compound | Potential Properties/Applications |
|---|---|---|---|
| Functionalized Nanoparticles | Surface modification of inorganic nanoparticles via ligand exchange or covalent attachment. | Surface-modifying agent | Enhanced dispersibility, targeted drug delivery, novel catalysts |
| End-Functionalized Polymers | Initiator for Atom Transfer Radical Polymerization (ATRP). | Polymerization initiator | Building blocks for block copolymers, polymer nanocomposites |
| Organic-Inorganic Composites | Integration into sol-gel matrices or polymer blends. | Functional additive | Materials with tailored optical, mechanical, or thermal properties |
Environmental Impact and Sustainable Synthesis Considerations
Life Cycle Assessment of Synthetic Routes
A crucial area of future research is the application of Life Cycle Assessment (LCA) to the synthesis of this compound. LCA provides a systematic framework for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. rsc.orgnih.gov For chemical synthesis, this includes analyzing the energy consumption, solvent use, waste generation, and toxicity of all reagents and intermediates. rsc.org
Future studies should compare different potential synthetic routes. Traditional methods for producing α-bromo esters often involve hazardous reagents like elemental bromine and thionyl chloride. acs.orgorgsyn.org Research into greener alternatives, such as using N-bromosuccinimide or light-driven protocols with milder brominating agents like methyl α-bromoacetate, could significantly reduce the environmental footprint. acs.orgacs.org Patents for the green synthesis of similar compounds, such as tert-butyl bromoacetate, highlight the use of solid acid catalysts and improved reaction conditions to minimize waste and improve safety. patsnap.comgoogle.com
An LCA would quantify the benefits of such alternative routes, considering factors like catalyst recyclability, solvent choice (favoring benign solvents over hazardous ones), and energy efficiency. nih.govacs.org This would provide a scientific basis for selecting the most sustainable manufacturing process.
Development of Biodegradable Derivatives
The high stability of the carbon-fluorine bond raises concerns about the environmental persistence of trifluoromethyl-containing compounds. nih.gov Many fluorinated substances are known to be persistent organic pollutants. nih.govnih.gov Therefore, a key challenge and research direction is the design of biodegradable derivatives of this compound.
Research could focus on incorporating features into the molecular structure that are susceptible to microbial or abiotic degradation. This might involve:
Introducing Ester Groups: Adding further ester linkages elsewhere in the molecule could provide additional points for enzymatic hydrolysis.
Modifying the Aromatic Ring: Introducing hydroxyl or other functional groups onto the phenyl ring could make it more susceptible to oxidative degradation by microorganisms.
Photodegradable Moieties: Recent studies on the photodegradation of trifluoromethyl-substituted aromatic compounds show that the presence and position of other groups on the ring can influence degradation rates and pathways. confex.com Designing derivatives with enhanced photosensitivity could be a viable strategy for environmental remediation.
Screening tests for biodegradability will be essential. Studies on other fluorinated compounds have shown that certain structures, such as those containing a trifluoromethoxy group, can be designed to be biodegradable. nih.gov Applying similar principles to design and test new derivatives of this compound could lead to more environmentally benign alternatives for various applications.
Q & A
Q. What are the optimal synthetic routes and purification methods for Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting ethyl bromoacetate derivatives with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura conditions or using halogen exchange with brominating agents. Key steps include:
- Refluxing in polar aprotic solvents (e.g., DMF or acetone) with a base (e.g., K₂CO₃) to facilitate esterification or bromination .
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to achieve >95% purity .
Monitoring reaction progress with thin-layer chromatography (TLC) is critical to identify intermediates and optimize yields .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the trifluoromethyl (-CF₃), bromoacetate (-BrCH₂COOEt), and aromatic protons. The electron-withdrawing -CF₃ group deshields adjacent protons, causing distinct downfield shifts .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and spatial arrangements. Mercury CSD 2.0 can visualize crystal packing and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (C₁₁H₁₀BrF₃O₂, exact mass 326.98 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromoacetate and trifluoromethyl groups in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in SN₂ reactions, while the -CF₃ group stabilizes intermediates via inductive effects. To study this:
- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states (e.g., Gaussian or ORCA software) to assess electronic effects of -CF₃ on reaction barriers .
Contradictions in reactivity (e.g., unexpected side products) may arise from competing pathways like β-hydride elimination, requiring GC-MS or HPLC to identify byproducts .
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking Studies : Use AutoDock Vina to screen the compound against target enzymes (e.g., kinases or hydrolases). The -CF₃ group may enhance binding affinity via hydrophobic interactions .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes.
Validate predictions with in vitro assays (e.g., enzyme inhibition assays using fluorogenic substrates) .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., anomalous NMR peaks) may stem from impurities or tautomerism. Strategies include:
- Multi-Technique Cross-Validation : Compare NMR, IR (for carbonyl stretches ~1740 cm⁻¹), and X-ray data .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C vs. −40°C .
- Crystallographic Validation : If NMR ambiguities persist, prioritize X-ray structures for definitive confirmation .
Experimental Design Considerations
Q. What solvent systems optimize the compound’s stability in catalytic applications?
- Methodological Answer : Screen solvents via accelerated stability studies:
- Polar Solvents (DMF, DMSO) : Enhance solubility but may promote hydrolysis of the ester group. Monitor degradation via HPLC .
- Non-Polar Solvents (Toluene, Hexane) : Improve thermal stability but reduce reactivity. Use UV-Vis spectroscopy to track aggregation .
Optimal conditions often involve mixed solvents (e.g., acetone/water) to balance reactivity and stability .
Q. How can researchers mitigate competing side reactions during functionalization of the aromatic ring?
- Methodological Answer : Employ directing groups or protective strategies:
- Protection of -CF₃ : Use temporary groups (e.g., silyl ethers) to prevent electrophilic substitution at the meta position.
- Microwave-Assisted Synthesis : Reduce reaction times to minimize side reactions (e.g., di-bromination) .
Analyze competing pathways using LC-MS and adjust stoichiometry or catalysts (e.g., Pd(OAc)₂ vs. CuI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
